1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
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Description
1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Balamurugan et al. (2011) described new four-component domino reactions in water for synthesizing spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. These reactions are efficient, generating two rings and five new bonds in a single operation, highlighting an eco-friendly approach due to minimized waste generation (Balamurugan, Perumal, & Menéndez, 2011).
Biological Activities and Applications
- Novotortsev et al. (2021) developed selenium-containing dispiro indolinones with considerable cytotoxic activity against cancer cell lines, demonstrating the potential of such compounds in cancer therapy. Some of these compounds also increased the level of reactive oxygen species (ROS) in cells, suggesting a mechanism for their cytotoxic action (Novotortsev et al., 2021).
Corrosion Inhibition
- Yadav, Sarkar, and Purkait (2015) studied the corrosion inhibition performance of synthesized indoline compounds on N80 steel in hydrochloric acid solution. Their findings suggest potential applications of these compounds in protecting metals against corrosion (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Antitubercular Activities
- Dandia, Singh, and Arya (2004) synthesized new spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones and tested them for antifungal and antitubercular activities, identifying several compounds with potential therapeutic applications (Dandia, Singh, & Arya, 2004).
Eco-Friendly Synthesis Approaches
- Jain, Sharma, and Kumar (2013) presented a one-pot, three-component synthesis of novel spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones using an ionic liquid as a recyclable reaction medium, showcasing an environmentally friendly method for synthesizing these compounds (Jain, Sharma, & Kumar, 2013).
Properties
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-22-13-11-21(12-14-22)29-25(30)17-35(32,33)27(29)23-7-5-6-8-24(23)28(26(27)31)16-20-15-18(2)9-10-19(20)3/h5-15H,4,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCOSTZQKNAFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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